3-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Overview
Description
3-(3,4-dichlorophenyl)benzenesulfonyl Chloride, also known as 3,4-Dichlorobenzenesulfonyl Chloride, is a chemical compound with the formula C6H3Cl3O2S . It is used as an inexpensive acylating agent .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a sulfonyl chloride group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
Sulfonyl chlorides, such as this compound, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of structural isomers related to "3-(3,4-dichlorophenyl)benzenesulfonyl Chloride" and their structural characterization through X-ray single crystal diffraction demonstrates the compound's relevance in the field of organic chemistry. The sterically hindered molecules exhibit unique crystalline structures and are linked into frameworks by hydrogen bonds, underscoring the compound's potential for further research into molecular-electronic structures and kinetic investigations (Rublova et al., 2017).
Friedel-Crafts Sulfonylation
The compound has been used in Friedel-Crafts sulfonylation reactions within 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, showcasing its applicability in organic synthesis. This process enhances the reactivity of substrates, leading to almost quantitative yields under ambient conditions, and provides insight into the mechanistic details of these reactions through spectroscopic studies (Nara et al., 2001).
Chemical Space Exploration
The utilization of benzenesulfonamides, derivatives related to "this compound," in solid-phase synthesis illustrates the compound's role in accessing diverse chemical spaces. These derivatives serve as key intermediates for chemical transformations, enabling the synthesis of various privileged scaffolds and highlighting the compound's versatility in organic synthesis (Fülöpová & Soural, 2015).
Biological Screening
Research into derivatives of N-dimethylphenyl substituted compounds of "this compound" for biological screening against bacteria and enzymes demonstrates the compound's potential in the development of new therapeutic agents. This study not only highlights the synthesis process but also the moderate to good activities exhibited by these compounds, suggesting their significance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2014).
Environmental Applications
The synthesis and employment of redox ionic liquids based on iron chloride for deep oxidative desulfurization of fuels represent an environmental application of compounds related to "this compound." This research underscores the effectiveness of such ionic liquids in removing sulfur compounds from fuels, contributing to cleaner energy production (Li et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines .
Mode of Action
The mode of action of 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride involves its reaction with heterocyclic amines to create complex sulfonamides . This interaction results in the formation of new compounds that can have various biological effects.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2S/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)18(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFBHZODFKDWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397489 | |
Record name | 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731779-90-1 | |
Record name | 3-(3,4-dichlorophenyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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